2-{[(oxan-4-yl)methyl]sulfanyl}pyridine is an organic compound characterized by a pyridine ring that features a sulfanyl group linked to an oxan-4-ylmethyl moiety. This unique structural arrangement imparts distinct chemical properties and potential biological activities. The compound's molecular formula is C11H13N1O1S1, and it is identified by the CAS number 2320931-54-0. The oxan-4-ylmethyl group contributes to the compound's hydrophilicity and solubility, which are important for its interactions in biological systems.
Research into the biological activity of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine suggests potential therapeutic applications. The compound has been investigated for its antimicrobial and anticancer properties, indicating its utility in drug discovery. Its mechanism of action may involve interaction with specific molecular targets, where the sulfanyl group participates in redox reactions, while the pyridine ring engages in π-π interactions with aromatic systems.
The synthesis of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine typically involves several key steps:
In industrial settings, optimized methods focus on scalability and cost-effectiveness, often employing catalysts and solvents to maximize yield while minimizing waste.
2-{[(oxan-4-yl)methyl]sulfanyl}pyridine has diverse applications across various fields:
Understanding how 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine interacts with biological systems is crucial for elucidating its potential therapeutic effects. Preliminary studies may include assessing its binding affinity to enzymes or receptors, exploring its redox activity, and determining its influence on biochemical pathways .
Several compounds share structural characteristics with 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole | Contains a benzimidazole ring | Additional functional groups enhance reactivity |
Thiazole Derivatives | Contains a thiazole ring with sulfanyl substituents | Known for diverse biological activities |
3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine | Pyrazolo-pyridine structure | Combines pyrazole and oxane features |
The uniqueness of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine lies in its specific combination of an oxan-4-ylmethyl moiety and a sulfanyl-pyridine structure. This unique architecture imparts distinct chemical and biological properties that differentiate it from other similar compounds .